molecular formula C17H19N3O2 B5711638 N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-methylpropanamide

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-methylpropanamide

Cat. No.: B5711638
M. Wt: 297.35 g/mol
InChI Key: ZJDPKCKLUYBDFY-UHFFFAOYSA-N
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Description

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-methylpropanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of acetyl, methyl, and phenyl groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-methylpropanamide typically involves the condensation of 5-acetyl-6-methylpyrimidine derivatives with appropriate amines. One common method includes the reaction of 5-acetyl-6-methyl-2-phenylpyrimidine with 2-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as dimethylformamide dimethyl acetal, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-phenylacetamide
  • N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-phenylethanimidic acid

Uniqueness

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-10(2)17(22)20-16-14(12(4)21)11(3)18-15(19-16)13-8-6-5-7-9-13/h5-10H,1-4H3,(H,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDPKCKLUYBDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC(=O)C(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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